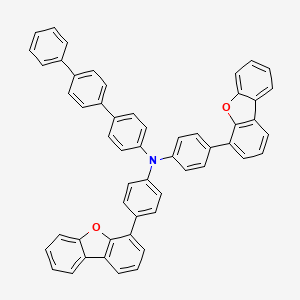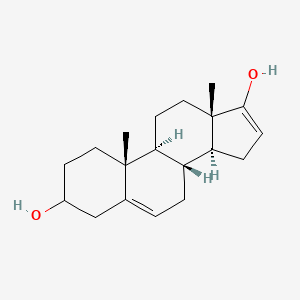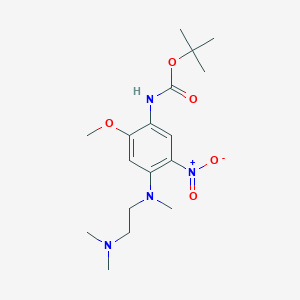![molecular formula C16H26BFN2O2Si B11826695 (5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B11826695.png)
(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a fluorinated pyrrolo[2,3-c]pyridine ring system, which is further modified with a triisopropylsilyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in synthetic chemistry and scientific research.
Méthodes De Préparation
The synthesis of (5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: The synthesis begins with the construction of the pyrrolo[2,3-c]pyridine core through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the pyrrolo[2,3-c]pyridine ring using fluorinating agents under controlled conditions.
Triisopropylsilyl Protection: The triisopropylsilyl group is introduced to protect the nitrogen atom in the pyrrolo[2,3-c]pyridine ring. This step is crucial for preventing unwanted side reactions during subsequent steps.
Boronic Acid Formation:
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Analyse Des Réactions Chimiques
(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves palladium catalysts and base, resulting in the formation of biaryl compounds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The fluorine atom in the pyrrolo[2,3-c]pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, especially in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Material Science: It is utilized in the development of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Biological Research: The compound is investigated for its interactions with biological targets, which can provide insights into its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid is primarily related to its ability to participate in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product. The presence of the fluorine atom and the triisopropylsilyl group can influence the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
Similar compounds to (5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid include other boronic acid derivatives with fluorinated pyridine or pyrrole rings. Some examples are:
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid: Lacks the triisopropylsilyl group, which may affect its reactivity and stability.
(5-Fluoro-1-(trimethylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid: Contains a trimethylsilyl group instead of a triisopropylsilyl group, which can influence its steric and electronic properties.
(5-Fluoro-1H-indol-4-yl)boronic acid: Features an indole ring instead of a pyrrolo[2,3-c]pyridine ring, leading to different reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various applications in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C16H26BFN2O2Si |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
[5-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-c]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C16H26BFN2O2Si/c1-10(2)23(11(3)4,12(5)6)20-8-7-13-14(20)9-19-16(18)15(13)17(21)22/h7-12,21-22H,1-6H3 |
Clé InChI |
PVUJCANRUVVUHU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=CN(C2=CN=C1F)[Si](C(C)C)(C(C)C)C(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11826615.png)


![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11826626.png)
![1-[(2R,4aR,7aR)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11826631.png)
![Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-](/img/structure/B11826639.png)



![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)
![[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B11826678.png)
![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)
![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)

